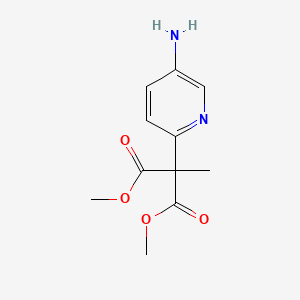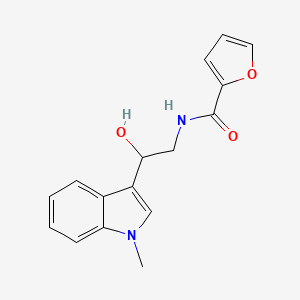
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, also known as TPPU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. TPPU is a selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of fatty acids.
Applications De Recherche Scientifique
Chemical Properties and Synthesis
Urea derivatives have been synthesized and studied for their unique chemical properties and potential applications. For instance, urea compounds have been utilized in hydrogel formation, indicating their role in tuning physical properties of materials through anion interactions (Lloyd & Steed, 2011). Additionally, novel synthesis methods under specific conditions, such as microwave irradiation, have been developed for urea derivatives, highlighting their potential in efficient and eco-friendly synthetic chemistry (Li & Chen, 2008).
Biological Activity and Pharmacological Potential
Urea derivatives have been extensively studied for their biological activities, including their role as neuropeptide Y5 receptor antagonists, which could be pivotal in developing treatments for various conditions (Fotsch et al., 2001). Moreover, certain urea compounds have demonstrated cytokinin-like activity, influencing plant growth and development, which could have significant implications in agriculture (Ricci & Bertoletti, 2009).
Catalytic and Material Applications
Urea derivatives also find applications in catalysis and material science, such as in the hydroamination of N-alkenyl ureas catalyzed by gold(I) complexes, showcasing their utility in organic synthesis (Bender & Widenhoefer, 2006). Additionally, they are involved in the development of novel materials, such as phosphoranes containing urea derivatives, indicating their versatility in chemical applications (Afshar & Islami, 2009).
Mécanisme D'action
Target of Action
The primary target of this compound is the PI3Kβ/δ (Phosphoinositide 3-kinases beta and delta) enzymes . These enzymes play a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound acts as an inhibitor of the PI3Kβ/δ enzymes . It binds to these enzymes, preventing them from performing their normal function. This inhibition can lead to a decrease in the downstream signaling pathways that these enzymes are involved in .
Biochemical Pathways
The inhibition of PI3Kβ/δ affects the PI3K/AKT signaling pathway . This pathway is involved in cell survival and growth. When PI3Kβ/δ is inhibited, the phosphorylation of AKT is reduced, leading to decreased cell survival and growth .
Pharmacokinetics
The compound exhibits suitable physical properties for oral administration . .
Result of Action
In vivo, the compound showed profound pharmacodynamic modulation of AKT phosphorylation in a mouse PTEN-null PC3 prostate tumour xenograft after a single oral dose . It also gave excellent tumour growth inhibition in the same model after chronic oral dosing .
Propriétés
IUPAC Name |
1-[(1-phenylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)14-8-10-15(11-9-14)24-18(26)23-13-17-7-4-12-25(17)16-5-2-1-3-6-16/h1-3,5-6,8-11,17H,4,7,12-13H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWJTSKGQAUNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2743685.png)
![7-Phenyl-tricyclo[4.1.0.0*2,7*]heptane-1-carboxylic acid](/img/structure/B2743686.png)

![2-hydroxy-N-isobutyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2743689.png)

![Methyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2743691.png)
![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)ethyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2743692.png)

![3-Cyclobutyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2743699.png)

![N1-(3,4-dimethoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2743703.png)
![Methyl 3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate](/img/structure/B2743704.png)
![2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2743706.png)
![N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2743708.png)